

Tiletamine hydrochloride physical and chemical properties

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An In-depth Technical Guide to the Physical and Chemical Properties of **Tiletamine** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiletamine hydrochloride is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds.[1] Chemically related to ketamine and phencyclidine, it functions pharmacologically as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] [2][3] Primarily utilized in veterinary medicine, it is often combined with the benzodiazepine zolazepam to provide a balanced anesthetic state with muscle relaxation.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of tiletamine hydrochloride, detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

Tiletamine hydrochloride is a white to off-white, odorless crystalline solid.[1][2] Structurally, it features a cyclohexanone ring substituted with an ethylamino group and a thiophene ring at the C2 position.[4] The hydrochloride salt form enhances its aqueous solubility for parenteral administration.[4]

Quantitative Physicochemical Data



The key physicochemical properties of **tiletamine** hydrochloride are summarized in the tables below.

Table 1: Chemical Identification and Structural Data

Property	Value	Source(s)
IUPAC Name	2-(ethylamino)-2-thiophen-2- ylcyclohexan-1- one;hydrochloride	[5]
CAS Number	14176-50-2	[1]
Molecular Formula	C12H18CINOS	[2]
Molecular Weight	259.80 g/mol	[5]
Canonical SMILES	CCNC1(CCCCC1=0)C2=CC= CS2.Cl	[5]
InChI	InChI=1S/C12H17NOS.CIH/c1 -2-13-12(11-7-5-9-15-11)8-4-3- 6-10(12)14;/h5,7,9,13H,2- 4,6,8H2,1H3;1H	[5]

Table 2: Physical and Solubility Data



Property	Value	Source(s)
Appearance	White to off-white crystalline solid	[2]
Melting Range	190–195 °C (within a 2° range)	[6]
Partition Coefficient (logP)	~2.3 (estimated)	[4]
Solubility in Water	1.2 mg/mL (at 25 °C)	[4]
Solubility in PBS (pH 7.2)	10 mg/mL	[7]
Solubility in DMSO	30 - 40 mg/mL	[7][8]
Solubility in Ethanol	20 mg/mL	[7]
Solubility in Methanol	Slightly Soluble	[2]
Solubility in DMF	20 mg/mL	[7]
Dissociation Constant (pKa)	Data not available	[9]

Experimental Protocols

The following protocols are based on United States Pharmacopeia (USP) monographs and standard analytical techniques for the characterization of **tiletamine** hydrochloride.[6]

Identification via Infrared (IR) Spectroscopy

- Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
- Methodology (USP <197K>):
 - Prepare a potassium bromide (KBr) pellet of the **tiletamine** hydrochloride sample.
 - Obtain the infrared absorption spectrum of the sample pellet over the range of 4000 to 400 cm⁻¹.
 - Concurrently, obtain the spectrum of a USP **Tiletamine** Hydrochloride Reference
 Standard (RS) prepared in the same manner.



 Confirmation: The absorption spectrum of the sample should be concordant with the spectrum of the reference standard.

Assay by Titration

- Objective: To determine the purity of **tiletamine** hydrochloride.
- Methodology (Non-aqueous Titration):
 - Accurately weigh approximately 300 mg of **Tiletamine** Hydrochloride and transfer to a conical flask.
 - Add 70 mL of glacial acetic acid and 10 mL of mercuric acetate TS. Swirl until the sample is completely dissolved.
 - Add 2 drops of crystal violet TS as an indicator.
 - Titrate the solution with 0.1 N perchloric acid VS until the endpoint is reached, indicated by a color change to blue-green.
 - Perform a blank determination (using all reagents except the sample) and make any necessary corrections.
 - Calculation: Each mL of 0.1 N perchloric acid is equivalent to 25.98 mg of
 C₁₂H₁₇NOS·HCl. The purity is calculated as a percentage of the labeled amount.

Determination of Melting Range

- Objective: To determine the temperature range over which the substance melts.
- Methodology (USP <741>):
 - Use a capillary tube melting point apparatus.
 - Pack a small, uniform amount of the dry tiletamine hydrochloride powder into a capillary tube.
 - Place the tube in the apparatus and heat at a controlled rate.

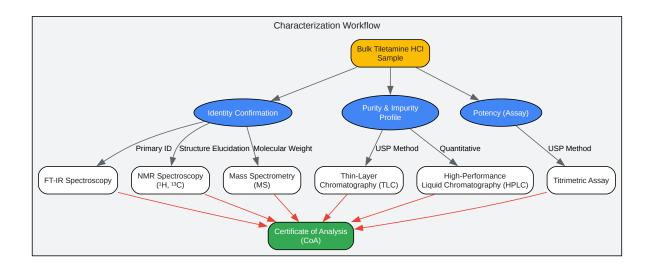


- Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion).
- Specification: The melting range should be between 190 °C and 195 °C, and the range between onset and completion should not exceed 2 °C.[6]

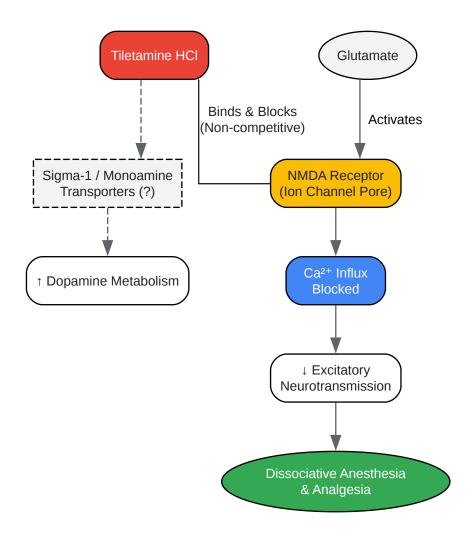
Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive structural confirmation and purity assessment of a pharmaceutical substance like **tiletamine** hydrochloride.









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